
Platinum hexafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum hexafluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a strong oxidizing agent and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of platinum hexafluoride involves its strong oxidizing properties. It has been found to be a potent oxidizing agent that can react with a wide range of organic and inorganic compounds. The reaction typically involves the transfer of oxygen atoms to the target compound, resulting in the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
Platinum hexafluoride has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been found to affect the activity of various enzymes in the body, leading to changes in metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using platinum hexafluoride in lab experiments is its strong oxidizing properties. This makes it useful in a wide range of applications, including organic synthesis and materials science. However, due to its highly reactive nature, it requires careful handling and storage. It is also expensive and not readily available in large quantities.
Zukünftige Richtungen
There are several future directions for research on platinum hexafluoride. One area of interest is its potential use in the development of new platinum-based catalysts. It is also possible that it could be used in the treatment of certain medical conditions, although more research is needed in this area. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential applications in other areas of science.
Conclusion:
In conclusion, platinum hexafluoride is a highly reactive and unstable compound that has been extensively studied for its potential applications in various fields of science. Its strong oxidizing properties make it useful in organic synthesis and materials science, but it requires careful handling and storage due to its highly reactive nature. Further research is needed to fully understand its potential applications and to explore new directions for its use in scientific research.
Synthesemethoden
The synthesis of platinum hexafluoride can be achieved by the reaction between platinum metal and fluorine gas. This reaction is highly exothermic and requires careful handling due to the potential for explosions. The reaction is typically carried out at low temperatures and in the presence of a catalyst such as cobalt trifluoride. The resulting product is a pale yellow crystalline solid that is highly reactive and unstable.
Wissenschaftliche Forschungsanwendungen
Platinum hexafluoride has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a strong oxidizing agent and has been found to be useful in the synthesis of various organic compounds. It has also been used in the field of materials science, where it has been found to be useful in the preparation of platinum-based catalysts.
Eigenschaften
CAS-Nummer |
13693-05-5 |
|---|---|
Produktname |
Platinum hexafluoride |
Molekularformel |
F6Pt-2 |
Molekulargewicht |
309.07 g/mol |
IUPAC-Name |
hexafluoroplatinum(2-) |
InChI |
InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |
InChI-Schlüssel |
IEAIZEZQDJZVMI-UHFFFAOYSA-H |
SMILES |
F[Pt-2](F)(F)(F)(F)F |
Kanonische SMILES |
F[Pt-2](F)(F)(F)(F)F |
Andere CAS-Nummern |
13693-05-5 |
Synonyme |
platinum hexafluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





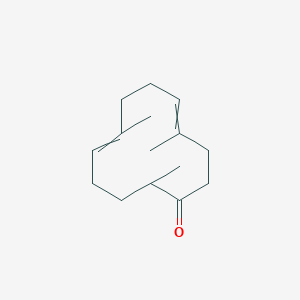
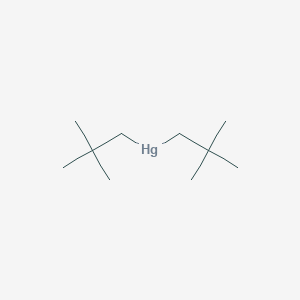
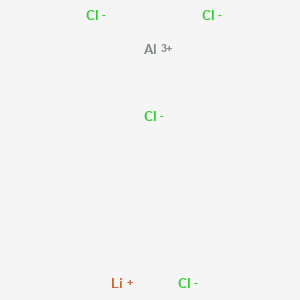

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
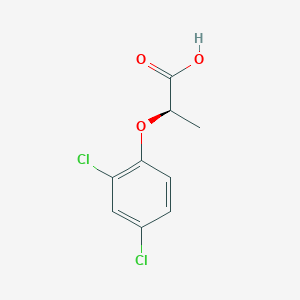
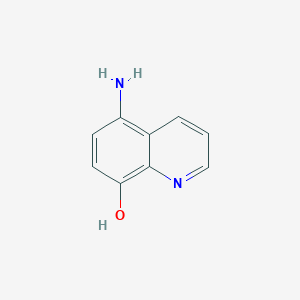
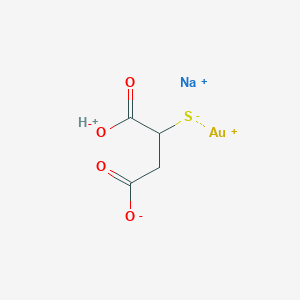
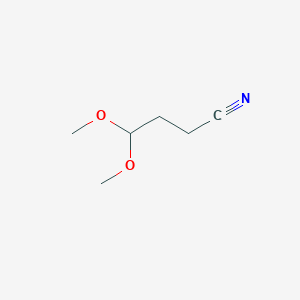
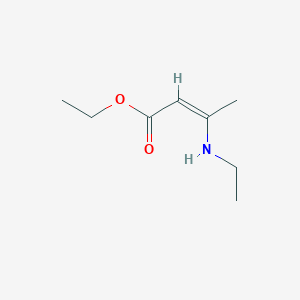
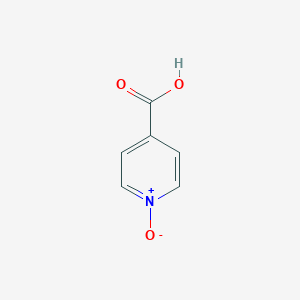
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)